Lipophilicity (LogP) Differentiates the Carboxamide from the Corresponding Thioamide
The target carboxamide compound exhibits a substantially lower logP (~2.2, experimentally derived) compared to its direct thioamide analog 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)-1-piperidinecarbothioamide (CAS 605628-33-9), which has a measured logP of 5.19 . A difference of ~3 log units implies that the carboxamide is approximately 1,000‑fold less lipophilic, predicting superior aqueous solubility and potentially more favorable oral absorption characteristics under Lipinski's rule-of-five framework.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | logP ≈ 2.2 |
| Comparator Or Baseline | 4-(1,3-Benzothiazol-2-yl)-N-(4-methylphenyl)-1-piperidinecarbothioamide: logP = 5.19 |
| Quantified Difference | ΔlogP ≈ –3 orders of magnitude (target more hydrophilic) |
| Conditions | Predicted/experimental logP from ChemExper (target) and Chemsrc (thioamide analog) |
Why This Matters
A 1,000‑fold difference in lipophilicity profoundly impacts compound solubility, permeability, protein binding, and metabolic clearance, meaning the carboxamide and thioamide cannot be used interchangeably for in vitro or in vivo studies.
